rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans
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Overview
Description
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans is a chemical compound that belongs to the class of oxolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The 2-methylpyrazol-3-yl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring or the pyrazolyl group into corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazolyl or oxolane moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilization in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine: A closely related compound with similar structural features.
Oxolane Derivatives: Compounds with variations in the oxolane ring or substituents.
Pyrazolyl Amines: Compounds with different pyrazolyl groups or amine functionalities.
Uniqueness
The uniqueness of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-7(2-4-10-11)8-6(9)3-5-12-8;;/h2,4,6,8H,3,5,9H2,1H3;2*1H/t6-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBHZVJVJWUMJ-QGTMZHJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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